N-[(4-chlorophenyl)methyl]-3-(4-fluorophenyl)azepane-1-carboxamide
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Overview
Description
N-[(4-chlorophenyl)methyl]-3-(4-fluorophenyl)azepane-1-carboxamide is a synthetic organic compound that features a combination of aromatic and azepane (a seven-membered nitrogen-containing ring) structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-3-(4-fluorophenyl)azepane-1-carboxamide typically involves multi-step organic reactions. One possible route could include:
Formation of the azepane ring: Starting from a suitable precursor, the azepane ring can be formed through cyclization reactions.
Introduction of the 4-chlorobenzyl group: This can be achieved through nucleophilic substitution reactions where a 4-chlorobenzyl halide reacts with the azepane intermediate.
Introduction of the 4-fluorophenyl group: This step may involve coupling reactions such as Suzuki or Heck coupling to attach the 4-fluorophenyl group to the azepane ring.
Formation of the carboxamide group:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-3-(4-fluorophenyl)azepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the aromatic rings or the azepane ring.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.
Substitution: Reagents like halides, organometallic compounds, and bases are commonly used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-3-(4-fluorophenyl)azepane-1-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzyl)-3-phenylazepane-1-carboxamide: Similar structure but lacks the fluorine atom.
N-(4-fluorobenzyl)-3-(4-chlorophenyl)azepane-1-carboxamide: Similar structure but with different positions of the chlorine and fluorine atoms.
N-benzyl-3-(4-fluorophenyl)azepane-1-carboxamide: Lacks the chlorine atom.
Uniqueness
N-[(4-chlorophenyl)methyl]-3-(4-fluorophenyl)azepane-1-carboxamide is unique due to the specific combination of chlorine and fluorine substituents on the aromatic rings, which can influence its chemical reactivity, biological activity, and physical properties.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(4-fluorophenyl)azepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN2O/c21-18-8-4-15(5-9-18)13-23-20(25)24-12-2-1-3-17(14-24)16-6-10-19(22)11-7-16/h4-11,17H,1-3,12-14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPFMYOYDKJHCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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